4,5-Dibromo-2-methylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

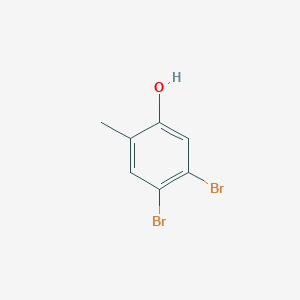

4,5-Dibromo-2-methylphenol: is an organic compound with the molecular formula C7H6Br2O . It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring. It is a solid at room temperature and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylphenol typically involves the bromination of 2-methylphenol (o-cresol). The reaction is carried out using bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous bromination processes. This involves the continuous addition of bromine to a reactor containing 2-methylphenol, with the reaction mixture being continuously stirred and maintained at an optimal temperature. The product is then separated and purified using industrial-scale techniques such as distillation and crystallization .

化学反应分析

Types of Reactions: 4,5-Dibromo-2-methylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atoms can be reduced to form the corresponding phenol without bromine substitution.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitrating agents or sulfonating agents can be used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be employed.

Major Products Formed:

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Oxidation: Products include quinones or other oxidized phenolic compounds.

Reduction: Products include 2-methylphenol or partially debrominated derivatives

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

4,5-Dibromo-2-methylphenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for developing new antibiotics .

Anticancer Properties

Research indicates that this compound has cytotoxic effects on several cancer cell lines. It has been tested against human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549) cells. The compound demonstrated an ability to induce apoptosis in these cells, suggesting its potential as an anticancer agent .

Material Science

Polymeric Applications

The compound is utilized in the synthesis of various polymeric materials. Its bromine atoms can participate in radical polymerization processes, leading to the formation of polymers with enhanced thermal stability and flame retardancy. These properties are particularly useful in applications requiring materials that can withstand high temperatures or resist combustion .

Coating Formulations

Due to its antimicrobial properties, this compound is incorporated into coating formulations for surfaces that require protection against microbial growth. This application is particularly relevant in healthcare settings where maintaining sterile environments is critical .

Environmental Applications

Bioremediation

this compound has been studied for its potential role in bioremediation processes. Its ability to degrade certain pollutants makes it a candidate for use in environmental clean-up efforts. Research indicates that specific microbial strains can utilize this compound as a carbon source, effectively breaking it down into less harmful substances .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. isolated this compound from marine sources and evaluated its antibacterial activity against a range of pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) below 15 μg/mL for several strains, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies reported by Xu et al. demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The IC50 value was determined to be approximately 12 μM, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

作用机制

The mechanism of action of 4,5-Dibromo-2-methylphenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding with biological molecules.

Pathways Involved: The compound can affect oxidative stress pathways by generating reactive oxygen species (ROS) during its metabolism. .

相似化合物的比较

2,4-Dibromophenol: Similar structure but with bromine atoms at the 2 and 4 positions.

2,6-Dibromophenol: Bromine atoms at the 2 and 6 positions.

3,5-Dibromophenol: Bromine atoms at the 3 and 5 positions.

Uniqueness: 4,5-Dibromo-2-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-methylphenol, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis typically involves direct bromination of 2-methylphenol. To achieve regioselective bromination at the 4- and 5-positions, use a brominating agent like Br₂ in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C). Steric and electronic effects influence selectivity: the methyl group at position 2 directs bromination to the para (position 5) and adjacent meta (position 4) positions. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Validate purity using melting point analysis and HPLC (>98% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling interactions.

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., Br⋯Br contacts or hydrogen bonding). Refer to CCDC databases (e.g., CCDC 1828960 for analogous structures) .

- Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular ion peaks (expected m/z ~264/266 for [M+H]⁺ with isotopic Br patterns).

Q. How should this compound be stored to ensure stability in experimental settings?

Methodological Answer: Store under inert atmosphere (N₂/Ar) at 4°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and strong acids/bases, which may debrominate the compound. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or computational model limitations.

- Experimental: Compare NMR in multiple solvents (DMSO-d₆, CDCl₃) to identify solvent-dependent shifts.

- Computational: Optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (PCM). Validate against experimental XRD data for geometric accuracy .

- Dynamic Effects: Perform VT-NMR (variable temperature) to detect conformational changes.

Q. What role do non-covalent interactions (e.g., Br⋯Br contacts) play in the crystal packing and reactivity of this compound?

Methodological Answer: Br⋯Br interactions (3.4–3.6 Å) and hydrogen bonds (O-H⋯O) stabilize crystal lattices, influencing melting points and solubility. Analyze via Hirshfeld surfaces (CrystalExplorer) and energy frameworks. Reactivity studies (e.g., Suzuki coupling) may show reduced activity in tightly packed crystals due to steric hindrance .

Q. What mechanistic insights exist for the bromination pathway of 2-methylphenol to form this compound?

Methodological Answer: Mechanistic studies suggest electrophilic aromatic substitution (EAS) with Br⁺ as the active species. Kinetic isotope effects (KIE) and Hammett plots reveal para-directing effects of the methyl group. Competing pathways (e.g., dibromination vs. oxidation) are minimized using HBr as a proton source. Monitor intermediates via in situ IR or stopped-flow techniques .

Q. How can environmental degradation products of this compound be identified and quantified?

Methodological Answer:

- Photodegradation: Expose to UV light (254 nm) in aqueous solutions; analyze via LC-MS/MS for debrominated products (e.g., 4-Bromo-2-methylphenol) or hydroxylated derivatives.

- Microbial Degradation: Use soil slurry assays with GC-MS headspace analysis to detect CO₂ or volatile intermediates.

- Quantification: Employ isotope dilution (e.g., ¹³C-labeled analogs) for precise recovery rates in complex matrices .

属性

分子式 |

C7H6Br2O |

|---|---|

分子量 |

265.93 g/mol |

IUPAC 名称 |

4,5-dibromo-2-methylphenol |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |

InChI 键 |

NMKZFAKHKAHGID-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1O)Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。